molecular formula C15H12N2O3S B7724862 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid

Cat. No.: B7724862
M. Wt: 300.3 g/mol
InChI Key: KJNJHBRRZFAWIY-VOTSOKGWSA-N
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Description

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core with a methoxyphenyl substituent and an acrylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent functionalization with 4-methoxyphenyl and acrylic acid groups is achieved through various organic transformations, including nucleophilic substitution and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxyphenyl group and the acrylic acid moiety enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

(E)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJHBRRZFAWIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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